

Enantioselective Synthesis of Chiral Alkynyl Cyclopropanes: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclopropane, 1-ethynyl-1-(1-propynyl)-

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Introduction

Chiral alkynyl cyclopropanes are valuable building blocks in organic synthesis, serving as versatile intermediates in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The unique combination of the strained cyclopropane ring and the reactive alkyne moiety offers a rich platform for chemical transformations. The development of stereoselective methods to access these structures in an enantiomerically pure form is of paramount importance. This document provides an overview of modern catalytic strategies for the enantioselective synthesis of chiral alkynyl cyclopropanes, complete with detailed experimental protocols and comparative data.

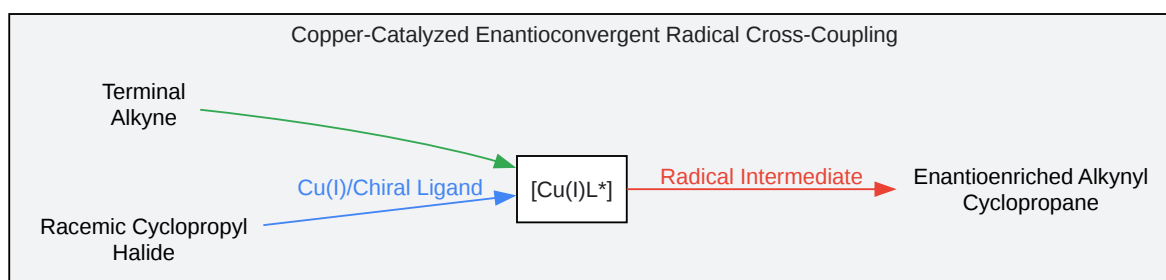
Key Synthetic Strategies

The enantioselective synthesis of chiral alkynyl cyclopropanes is predominantly achieved through transition-metal catalyzed reactions. Key among these are copper-catalyzed radical cross-couplings, rhodium-catalyzed carbene transfer reactions, and cobalt-catalyzed radical cyclopropanations. Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and stereoselectivity.

Copper-Catalyzed Enantioconvergent Radical Cross-Coupling

A powerful strategy for the synthesis of chiral alkynyl cyclopropanes involves the copper-catalyzed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes. This method is notable for its use of readily available starting materials and its ability to control stereochemistry from a racemic mixture.^{[1][2]}

General Reaction Scheme



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Caption: General workflow for Cu-catalyzed cross-coupling.

Quantitative Data Summary

Entry	Racemic Cyclopropyl Halide	Terminal Alkyne	Yield (%)	ee (%)	Catalyst System
1	1-bromo-1-methylcyclopropane	Phenylacetylene	85	92	Cu(OAc) ₂ / Chiral N,N,N-Ligand
2	1-iodo-1-phenylcyclopropane	(Trimethylsilyl)acetylene	78	95	Cu(OTf) ₂ / Chiral N,N,N-Ligand
3	1-bromo-1-cyanocyclopropane	1-Hexyne	91	88	Cu(OAc) ₂ / Chiral N,N,N-Ligand

Data synthesized from representative examples in the literature.

Experimental Protocol: Copper-Catalyzed Enantioconvergent Alkynylation

Materials:

- Racemic cyclopropyl bromide (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Cu(OAc)₂ (5 mol%)
- Chiral N,N,N-ligand (6 mol%)
- K₃PO₄ (2.0 equiv)
- Anhydrous, degassed toluene (0.1 M)

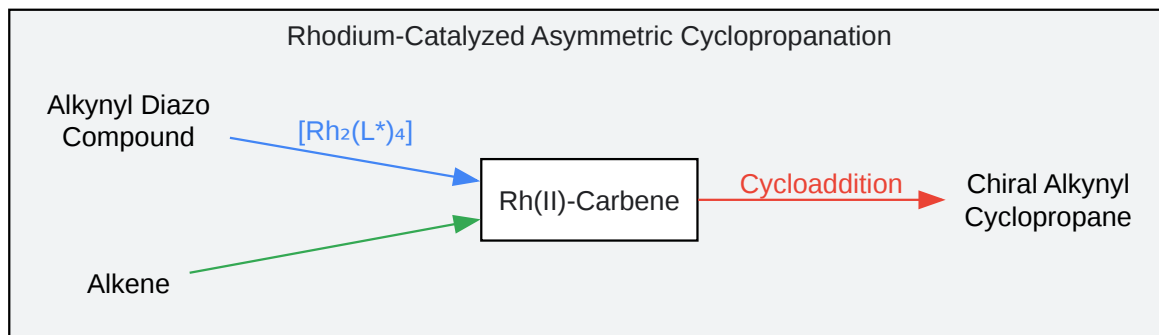
Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere (N_2 or Ar), add $\text{Cu}(\text{OAc})_2$ (5 mol%) and the chiral N,N,N-ligand (6 mol%).
- Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes.
- Add K_3PO_4 (2.0 equiv), the racemic cyclopropyl bromide (1.0 equiv), and the terminal alkyne (1.2 equiv).
- Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80 °C) for 12-24 hours, monitoring by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched alkynyl cyclopropane.
- Determine the enantiomeric excess by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which can then undergo cyclopropanation with alkenes. In a novel approach, alkynes can serve as dicarbene equivalents, leading to the formation of biscyclopropanes.^{[3][4][5]} For the direct synthesis of alkynyl cyclopropanes, a rhodium-catalyzed reaction of an alkene with an alkynyl diazo compound is a more direct approach.

General Reaction Scheme



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Caption: Rhodium-catalyzed cyclopropanation workflow.

Quantitative Data Summary

Entry	Alkene	Alkynyl Diazoacetate	Yield (%)	dr	ee (%)	Catalyst
1	Styrene	Methyl 2-diazo-4-phenyl-3-butynoate	92	>20:1	98	$\text{Rh}_2(\text{S-TCPTAD})_4$
2	1-Hexene	Ethyl 2-diazo-3-butynoate	85	15:1	95	$\text{Rh}_2(\text{S-PTAD})_4$
3	Cyclohexene	Methyl 2-diazo-4-(trimethylsilyl)-3-butynoate	88	>20:1	96	$\text{Rh}_2(\text{S-TCPTAD})_4$

Data synthesized from representative examples in the literature.^{[4][5]}

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

Materials:

- Alkene (5.0 equiv)
- Alkynyl diazoacetate (1.0 equiv)
- Chiral dirhodium(II) catalyst (e.g., $\text{Rh}_2(\text{S-TCPTAD})_4$) (1 mol%)
- Anhydrous, degassed dichloromethane (DCM) (0.05 M)

Procedure:

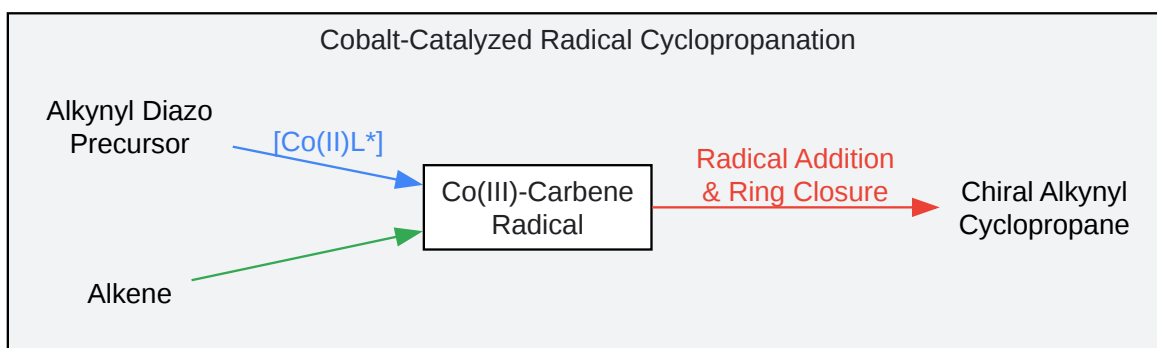
- To an oven-dried Schlenk tube under an inert atmosphere, add the chiral dirhodium(II) catalyst (1 mol%) and the alkene (5.0 equiv) in anhydrous, degassed DCM.
- Prepare a solution of the alkynyl diazoacetate (1.0 equiv) in anhydrous, degassed DCM.
- Add the diazoacetate solution to the reaction mixture dropwise via a syringe pump over a period of 4-6 hours at room temperature.
- After the addition is complete, stir the reaction for an additional 1-2 hours, monitoring by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the chiral alkynyl cyclopropane.
- Determine the diastereomeric ratio by ^1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Cobalt-Catalyzed Radical Cyclopropanation

Cobalt(II) complexes, particularly those with porphyrin-based ligands, can catalyze the enantioselective cyclopropanation of alkenes with diazo compounds via a radical mechanism.

[6] This approach is effective for the synthesis of various cyclopropanes, including those with alkynyl substituents, by using appropriate diazo precursors.

General Reaction Scheme



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Caption: Cobalt-catalyzed radical cyclopropanation mechanism.

Quantitative Data Summary

Entry	Alkene	Diazo Precursor (from Hydrazon e)	Yield (%)	dr	ee (%)	Catalyst
1	Styrene	Phenyl(eth ynyl)diazo methane	89	19:1	97	[Co(P1)]
2	1-Octene	(Trimethyls ilyl)ethynyl diazometh ane	82	10:1	94	[Co(P1)]
3	α -Methylstyrene	Phenylethy nyldiazome thane	95	>20:1	99	[Co(P2)]

Data synthesized from representative examples in the literature. P1 and P2 represent specific chiral porphyrin ligands.^[6]

Experimental Protocol: Cobalt-Catalyzed Radical Cyclopropanation

Materials:

- Alkene (2.0 equiv)
- N-Tosylhydrazone of an alkynyl ketone (1.0 equiv)
- Chiral Cobalt(II)-porphyrin complex (2 mol%)
- Base (e.g., K_2CO_3) (1.5 equiv)
- Anhydrous, degassed solvent (e.g., chlorobenzene) (0.1 M)

Procedure:

- In a glovebox, add the chiral cobalt(II) catalyst (2 mol%), the N-tosylhydrazone (1.0 equiv), and the base (1.5 equiv) to an oven-dried vial.
- Add the anhydrous, degassed solvent, followed by the alkene (2.0 equiv).
- Seal the vial and stir the reaction mixture at the specified temperature (e.g., 40 °C) for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

- Determine the diastereomeric ratio and enantiomeric excess by ^1H NMR and chiral HPLC analysis, respectively.

Conclusion

The enantioselective synthesis of chiral alkynyl cyclopropanes is a rapidly advancing field, with catalytic methods based on copper, rhodium, and cobalt offering powerful and versatile solutions. The choice of catalyst and reaction conditions can be tailored to the specific substrate, allowing for the synthesis of a wide range of these valuable building blocks with high levels of stereocontrol. The protocols provided herein serve as a starting point for researchers to explore and optimize these transformations for their specific synthetic targets in drug discovery and materials science.

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